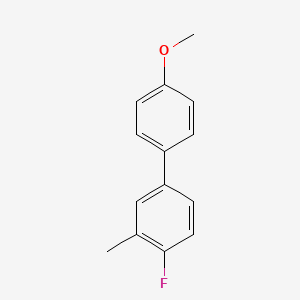

1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-fluoro-4-(4-methoxyphenyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWLSLUQIKPHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50613462 | |

| Record name | 4-Fluoro-4'-methoxy-3-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67531-80-0 | |

| Record name | 4-Fluoro-4'-methoxy-3-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene (CAS No. 67531-80-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene, registered under CAS number 67531-80-0, is a biaryl compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structural motif, characterized by a fluorinated and methylated phenyl ring linked to a methoxyphenyl group, represents a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine, a bioisostere of hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, potential applications, and safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 67531-80-0 | [1][2] |

| Molecular Formula | C₁₄H₁₃FO | [1] |

| Molecular Weight | 216.25 g/mol | [1] |

| Synonyms | 4-Fluoro-4'-methoxy-3-methyl-1,1'-biphenyl | |

| Appearance | (Predicted) Solid | |

| Solubility | (Predicted) Soluble in common organic solvents |

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl scaffold of this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, broad functional group tolerance, and generally mild reaction conditions, making it a cornerstone of modern organic synthesis.[3]

The logical retrosynthetic disconnection of the target molecule points to two primary coupling partners: an aryl halide (or triflate) and an arylboronic acid (or its ester). For the synthesis of this compound, a plausible and efficient route involves the coupling of 1-bromo-4-fluoro-2-methylbenzene with 4-methoxyphenylboronic acid .

Caption: Retrosynthetic analysis for the synthesis of this compound.

The Catalytic Cycle: A Step-by-Step Mechanistic Journey

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle commences with the active Pd(0) catalyst undergoing oxidative addition to the aryl halide (1-bromo-4-fluoro-2-methylbenzene). This step is often rate-limiting and results in the formation of a Pd(II) complex.

-

Transmetalation: The arylboronic acid (4-methoxyphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. This forms a diorganopalladium(II) intermediate.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the desired carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Exemplary Experimental Protocol

Materials:

-

1-Bromo-4-fluoro-2-methylbenzene

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos)

-

Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

-

Toluene and water (or dioxane/water) as the solvent system

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-fluoro-2-methylbenzene (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and ligand (e.g., PPh₃ (4 mol%)).

-

Solvent Addition: Degassed toluene and water (e.g., in a 4:1 ratio) are added via syringe.

-

Reaction: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Characterization: The Molecular Fingerprint

While specific spectra for this compound are not available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds. This information is critical for confirming the identity and purity of the synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons (around 3.8 ppm), and a singlet for the methyl group protons (around 2.2-2.3 ppm). The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for all 14 carbon atoms. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The signals for the methoxy and methyl carbons will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 216.25, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical from the methoxy group, cleavage of the bond between the two aromatic rings, and other characteristic fragmentations of substituted biphenyls.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2960-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-O stretching (ether): ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

-

C-F stretching: ~1200-1100 cm⁻¹

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it an attractive building block in several areas of research.

-

Medicinal Chemistry: Fluorinated biaryl scaffolds are prevalent in a wide range of biologically active compounds. The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, leading to improved target binding. This scaffold could be explored for the development of inhibitors for various enzymes or ligands for receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

-

Materials Science: Biaryl structures are fundamental components of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern of this compound could impart desirable electronic and photophysical properties for such applications.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through well-established methodologies like the Suzuki-Miyaura cross-coupling. The strategic incorporation of fluorine and the biaryl core provides a foundation for the design of novel molecules with tailored properties. This technical guide serves as a foundational resource for researchers and scientists, providing essential information to facilitate further investigation and application of this promising compound.

References

-

CP Lab Safety. This compound, 97... Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene

Abstract

This technical guide provides a comprehensive overview of the physical and spectral properties of the biphenyl derivative, 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their physicochemical characteristics is paramount for their application.[1] This document outlines the probable synthetic pathway for this specific unsymmetrical biphenyl and delves into detailed methodologies for the experimental determination of its key physical properties, including melting point, boiling point, density, and solubility. Furthermore, it provides an expert analysis and prediction of its spectral characteristics, covering ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals working with novel aromatic compounds.

Introduction and Synthesis

This compound is a substituted biphenyl compound. The biphenyl moiety is a prevalent structural motif in numerous pharmaceutical agents and functional materials due to its unique conformational properties and ability to engage in various intermolecular interactions.[1] The specific substitution pattern of this compound, featuring a fluoro group, a methoxy group, and a methyl group on the two phenyl rings, is expected to impart distinct electronic and steric properties that influence its behavior.

A plausible and widely utilized method for the synthesis of unsymmetrical biphenyls such as this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.[4]

A potential synthetic route is depicted below:

Figure 1: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Physical Properties and Their Experimental Determination

| Physical Property | Estimated Value/Characteristic |

| Molecular Formula | C₁₄H₁₃FO |

| Molecular Weight | 216.25 g/mol |

| Melting Point | Likely a low-melting solid at room temperature |

| Boiling Point | Expected to be > 300 °C at atmospheric pressure |

| Density | Expected to be slightly denser than water (~1.1 g/cm³) |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad range suggests the presence of impurities.

Protocol: Melting Point Determination using a Mel-Temp Apparatus [5][6]

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. The open end of a capillary tube is tapped into the powder to collect a sample of 2-3 mm in height. The tube is then inverted and tapped gently to pack the sample at the sealed end.[7]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the Mel-Temp apparatus.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to quickly estimate the approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the estimated melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is reported as the melting point.

Figure 2: Workflow for melting point determination.

Boiling Point Determination

For liquid compounds or high-boiling solids, the boiling point is a key physical constant. Distillation is the standard method for determining the boiling point of a liquid.[8][9]

Protocol: Boiling Point Determination by Simple Distillation [10][11]

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. A small quantity (e.g., 5-10 mL) of this compound is placed in the distilling flask along with a boiling chip or magnetic stir bar.

-

Heating: The flask is heated gently.

-

Equilibrium and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize as the vapor is in equilibrium with the condensing liquid. This stable temperature is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.

Density Determination

Density is a fundamental physical property that can be used for substance identification and to assess purity. A gas pycnometer is a highly accurate instrument for determining the density of solids.[12][13]

Protocol: Density Determination using a Gas Pycnometer [14]

-

Calibration: The volume of the empty sample chamber of the gas pycnometer is determined.

-

Sample Weighing: A precise mass of the solid this compound is recorded.

-

Volume Measurement: The sample is placed in the pycnometer chamber. An inert gas, typically helium, is introduced, and its displacement is used to calculate the volume of the solid.

-

Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Solubility Analysis

Understanding the solubility profile of a compound is crucial for its application in various fields, including drug delivery and materials science.[15]

Protocol: Qualitative Solubility Testing [16][17]

-

Solvent Selection: A range of solvents with varying polarities is chosen, such as water (polar, protic), methanol (polar, protic), acetone (polar, aprotic), and dichloromethane (nonpolar).

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.

Figure 3: Logical workflow for qualitative solubility testing.

Spectral Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of organic molecules. The following sections predict the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm) and will exhibit complex splitting patterns due to spin-spin coupling.[5] The methoxy group protons will likely appear as a singlet around 3.8 ppm, and the methyl group protons will also be a singlet, slightly further upfield, around 2.3 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbon atoms. The aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant. The methoxy carbon will appear around 55 ppm, and the methyl carbon will be in the upfield region, around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

Aromatic C-H stretching: around 3030-3100 cm⁻¹

-

Aliphatic C-H stretching (from methyl and methoxy groups): just below 3000 cm⁻¹

-

Aromatic C=C stretching: in the 1450-1600 cm⁻¹ region

-

C-O stretching (ether linkage): around 1250 cm⁻¹

-

C-F stretching: in the 1000-1300 cm⁻¹ region

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 216. The fragmentation pattern will be influenced by the stability of the resulting fragments. Cleavage of the bond between the two aromatic rings is a likely fragmentation pathway.[18]

Conclusion

This technical guide has provided a detailed overview of the anticipated physical and spectral properties of this compound. While experimental data for this specific compound is not widely available, this document offers a robust framework for its synthesis, characterization, and property determination based on established chemical principles and standard laboratory protocols. The information presented herein is intended to be a valuable resource for researchers engaged in the synthesis and application of novel biphenyl derivatives.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Erichsen. (n.d.). Pycnometers for Precise Density Determination. Retrieved from [Link]

-

My Life Science Career. (n.d.). Mel Temp Apparatus. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Distillation. Retrieved from [Link]

-

Wikipedia. (n.d.). Gas pycnometer. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]

-

PennState. (n.d.). Distillation and Boiling Points. Retrieved from [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Chem032 - Simple Distillation and Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Glasgow. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Unknown. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]

-

YouTube. (2021, September 24). Melting Point. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from [Link]

-

Unknown. (n.d.). M5e “Density of Solids and Liquids (Pycnometer, Law of Archimedes)”. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. Retrieved from [Link]

-

ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

-

PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

-

ResearchGate. (2025, October 13). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ACS Publications. (n.d.). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. Retrieved from [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

PubChem. (n.d.). 4-Fluoro-4'-methoxybiphenyl. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-FLUORO-4-METHOXYBENZENE | CAS 459-60-9. Retrieved from [Link]

-

Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. Mel Temp Apparatus - My Life Science Career [mylifesciencecareer.com]

- 6. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. courses.ems.psu.edu [courses.ems.psu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 13. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 14. home.uni-leipzig.de [home.uni-leipzig.de]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chemguide.co.uk [chemguide.co.uk]

1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for this compound. In the absence of directly published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopic interpretation and drawing upon empirical data from closely related structural analogs, we will construct a detailed forecast of the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of the title compound. This work underscores the power of predictive analysis in modern chemical research and provides a robust framework for the characterization of novel chemical entities.

Introduction: The Rationale for Predictive Spectroscopic Analysis

This compound is a substituted biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of a fluoro group can enhance metabolic stability and binding affinity, while the methoxy and methyl groups can modulate solubility, electronic properties, and steric interactions. Accurate structural confirmation is the bedrock of chemical research, and spectroscopic techniques are the principal tools for this purpose.

While a direct literature search did not yield publicly available, peer-reviewed spectroscopic data for this compound, a comprehensive understanding of its expected spectral characteristics can be derived. This predictive approach is a critical skill in chemical research, particularly in the early stages of synthesis planning and for the confirmation of newly synthesized compounds. Our analysis will be grounded in the known spectroscopic data of structural fragments and analogs, such as 4-fluoro-4'-methoxybiphenyl and 4-methoxy-3'-methylbiphenyl[1][2].

Molecular Structure and Numbering

To ensure clarity in our spectral assignments, the following IUPAC numbering scheme for this compound will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. The predicted spectrum for the title compound will exhibit distinct signals for the aromatic protons and the two methyl groups.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Analog Comparison |

| OCH₃ | ~3.8 | Singlet (s) | N/A | The methoxy group protons are chemically equivalent and show no coupling. This is consistent with related methoxybiphenyl compounds where this signal appears around 3.8-3.9 ppm[3]. |

| Ar-CH₃ (at C2) | ~2.3 | Singlet (s) | N/A | The methyl group on the fluorinated ring is a singlet. Its chemical shift is influenced by its position ortho to the biphenyl linkage. In 4-methylbiphenyl, this signal is at 2.41 ppm. The ortho-fluoro and para-phenyl substituents will modulate this slightly[4]. |

| H6 | ~7.0-7.1 | Doublet (d) | ~8.0 | This proton is ortho to the fluorine, which will cause a downfield shift. It is coupled to H5. |

| H5 | ~7.1-7.2 | Doublet of doublets (dd) | J(H5-H6) ≈ 8.0, J(H5-H3) ≈ 2.5 | This proton is coupled to both H6 and H3. The ortho-coupling to H6 will be larger than the meta-coupling to H3. |

| H3 | ~7.2-7.3 | Doublet (d) | ~2.5 | This proton is meta to the fluorine and ortho to the methyl group. It will show a small meta-coupling to H5. |

| H2'/H6' | ~7.5 | Doublet (d) | ~8.5 | These protons are ortho to the C-C linkage and are chemically equivalent. They will appear as a doublet due to coupling with H3'/H5'. In 4-methoxy-4'-methylbiphenyl, these signals appear around 7.5 ppm[3]. |

| H3'/H5' | ~7.0 | Doublet (d) | ~8.5 | These protons are ortho to the methoxy group and are chemically equivalent. The electron-donating methoxy group shields them, shifting them upfield compared to H2'/H6'. This is consistent with data from 4-methoxybiphenyl derivatives[3][5]. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The presence of a fluorine atom introduces C-F coupling, which can be a powerful diagnostic tool. A standard proton-decoupled ¹³C spectrum is anticipated to show splittings for carbons close to the fluorine atom[6].

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) | Rationale & Analog Comparison |

| Ar-CH₃ | ~20-22 | Small (³JCF ≈ 3-5 Hz) | The methyl carbon chemical shift is typical for an aromatic methyl group[4]. It will exhibit a small three-bond coupling to fluorine. |

| OCH₃ | ~55.3 | No | The methoxy carbon is a sharp singlet, consistent across numerous anisole and methoxybiphenyl derivatives[5][7]. |

| C3 | ~115-117 | ²JCF ≈ 20-25 Hz | This carbon is ortho to the fluorine, resulting in a large two-bond C-F coupling. The chemical shift is influenced by the ortho-methyl group. |

| C5 | ~125-127 | ³JCF ≈ 5-8 Hz | This carbon is meta to the fluorine, showing a smaller three-bond coupling. |

| C6 | ~128-130 | ⁴JCF ≈ 2-4 Hz | This carbon is para to the methyl group and will show a very small four-bond coupling to fluorine. |

| C2' / C6' | ~130-132 | No | These carbons are ortho to the biphenyl linkage on the methoxy-substituted ring. |

| C3' / C5' | ~114-115 | No | These carbons are shielded by the electron-donating methoxy group, shifting them significantly upfield[5]. |

| C2 | ~133-135 | ²JCF ≈ 15-20 Hz | This carbon is attached to the methyl group and is ortho to the fluorine, resulting in a significant two-bond C-F coupling. |

| C4 | ~138-140 | ⁴JCF ≈ 2-4 Hz | This is one of the carbons involved in the biphenyl linkage. |

| C1' | ~130-133 | No | This is the other carbon in the biphenyl linkage. Its chemical shift is reduced due to the para-methoxy group. |

| C4' | ~159-161 | No | This carbon, attached to the methoxy group, is significantly deshielded and is a key identifier for the methoxy-substituted ring[7]. |

| C1 | ~160-163 | ¹JCF ≈ 240-250 Hz | The carbon directly bonded to fluorine shows a very large one-bond C-F coupling, which is highly characteristic[6]. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition.

-

Instrument Setup: Use a ¹H-decoupled ¹³C NMR experiment on a 400 MHz (or higher) spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

-

Data Processing: Apply Fourier transformation with an exponential line broadening of 1-2 Hz, followed by phase and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₃FO), the exact mass can be calculated, and the fragmentation can be predicted based on the stability of the resulting ions.

Molecular Formula: C₁₄H₁₃FO Molecular Weight: 216.25 g/mol Exact Mass: 216.0950

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Predicted Identity | Rationale for Fragmentation |

| 216 | [M]⁺˙ | The molecular ion peak. Its intensity will depend on the ionization method used (e.g., stronger in EI). |

| 201 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. This is a common fragmentation pathway for methylated aromatics. |

| 185 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 173 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion, a characteristic fragmentation for methoxy-substituted aromatics. |

| 108 | [C₇H₈O]⁺˙ | Cleavage of the biphenyl bond, resulting in the methoxy-toluene radical cation. |

| 109 | [C₇H₆F]⁺ | Cleavage of the biphenyl bond, resulting in the fluorotoluene cation. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) via direct infusion or through a coupled gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns. Ideal for GC-MS.

-

Electrospray Ionization (ESI): A soft ionization technique typically used for LC-MS that often yields a strong protonated molecular ion peak [M+H]⁺ at m/z 217.

-

-

Mass Analyzer: Use a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap to confirm the elemental composition via exact mass measurement. A quadrupole analyzer is sufficient for nominal mass determination.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. Compare the measured isotopic distribution with the theoretical pattern for C₁₄H₁₃FO.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Interpretation |

| ~3050-3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds in the aromatic rings. |

| ~2960-2850 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of the methyl (CH₃) groups. |

| ~1610, 1580, 1500 | C=C Stretch | Aromatic Ring | These sharp absorptions correspond to the skeletal vibrations of the benzene rings. The presence of multiple bands is typical for substituted aromatics. |

| ~1250 | C-O Stretch | Aryl Ether | A strong, characteristic band for the asymmetric C-O-C stretch of the aryl ether (methoxy group)[8][9]. |

| ~1220-1180 | C-F Stretch | Aryl Fluoride | A strong absorption band corresponding to the C-F bond stretch. Its exact position can be sensitive to the substitution pattern. |

| ~830 | C-H Bend | Aromatic C-H | Out-of-plane bending (wagging) for the 1,4-disubstituted (para) methoxy-phenyl ring. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Thin Film: If the sample is an oil, a drop can be placed between two salt plates (NaCl or KBr).

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press it into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is the most common and convenient method.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the key absorption bands in the diagnostic region (>1500 cm⁻¹) and compare them to correlation tables and reference spectra to confirm the presence of the expected functional groups[10].

Conclusion

This guide has presented a detailed, predictive spectroscopic analysis for this compound. By synthesizing fundamental principles with empirical data from analogous structures, we have established a robust set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The provided protocols outline the standard methodologies for acquiring this data. This document serves as a valuable resource for any researcher undertaking the synthesis or characterization of this compound, providing a reliable benchmark against which to compare experimentally obtained results.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry.

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-4'-methoxybiphenyl. PubChem. Retrieved January 22, 2026, from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization.

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-4'-methoxybiphenyl. PubChem. Retrieved January 22, 2026, from [Link]

- Wiley-VCH. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supporting information.

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3'-methylbiphenyl. PubChem. Retrieved January 22, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 22, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved January 22, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-methyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved January 22, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

Sources

- 1. 4-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. rsc.org [rsc.org]

- 8. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]

- 9. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]

- 10. youtube.com [youtube.com]

A Technical Guide to the Synthesis of 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene via Suzuki-Miyaura Cross-Coupling

Executive Summary

This technical guide provides an in-depth examination of a robust and efficient methodology for the synthesis of 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene, a fluorinated biaryl compound of significant interest as a structural motif in medicinal chemistry and materials science.[1][2] The core of this guide is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its high yields, mild reaction conditions, and exceptional tolerance of diverse functional groups.[3] We will dissect the strategic planning (retrosynthesis), delve into the catalytic mechanism, provide a detailed, field-proven experimental protocol, and discuss key characterization and optimization parameters. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of complex biaryl systems.

Introduction: The Strategic Importance of Fluorinated Biaryls

The biaryl scaffold is a privileged structure in numerous biologically active compounds and advanced materials. The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical properties, often enhancing metabolic stability, binding affinity, and lipophilicity—key attributes in drug design.[4][5] The target molecule, this compound, exemplifies this class of compounds.

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing C(sp²)-C(sp²) bonds, such as the one central to our target molecule. Its discovery was a watershed moment in synthetic chemistry, enabling the reliable and predictable formation of biaryls from readily available aryl halides and arylboronic acids.[6] The reaction's operational simplicity and broad applicability make it the logical and authoritative choice for the synthesis detailed herein.

Retrosynthetic Analysis and Synthetic Strategy

A sound synthetic plan begins with a logical retrosynthetic analysis. The primary C-C bond to be formed in the target molecule is between the two aromatic rings. This leads to a straightforward disconnection, identifying an aryl halide and an organoboron reagent as the key synthons for a Suzuki-Miyaura coupling.

The chosen strategy involves the coupling of 4-bromo-2-fluoro-1-methylbenzene with 4-methoxyphenylboronic acid. This pathway is selected for several reasons:

-

Commercial Availability: Both starting materials are readily available from commercial suppliers, minimizing the need for preparatory syntheses.

-

Reactivity: Aryl bromides offer a good balance of reactivity and stability for palladium-catalyzed coupling reactions, generally being more reactive than aryl chlorides but more cost-effective than aryl iodides.

-

Predictable Regioselectivity: The positions of the bromo, fluoro, and methyl groups are fixed, ensuring the formation of the desired isomer without competing side products.

Caption: Retrosynthetic analysis for the target molecule.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.

Key Components and Their Roles:

-

Palladium(0) Catalyst: The active catalytic species. It is often generated in situ from a more stable Pd(II) precatalyst or introduced directly, for example as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Aryl Halide (Ar¹-X): In our case, 4-bromo-2-fluoro-1-methylbenzene. It reacts with the Pd(0) catalyst in the first step.

-

Organoboron Reagent (Ar²-B(OH)₂): Here, 4-methoxyphenylboronic acid. It serves as the source of the second aryl group.

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄): The base is crucial. It activates the organoboron reagent by forming a more nucleophilic boronate complex (-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium center during transmetalation.[3][7]

-

Solvent: A two-phase system, typically an organic solvent (Toluene, Dioxane, THF) mixed with water, is often used to dissolve both the organic reactants and the inorganic base.[8]

The Catalytic Cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-fluoro-1-methylbenzene. This forms a square planar Pd(II) complex.

-

Transmetalation: The methoxyphenyl group from the activated boronate complex replaces the bromide on the Pd(II) center. This is often the rate-determining step of the cycle.[6]

-

Reductive Elimination: The two aryl groups on the palladium center couple and are expelled, forming the desired biaryl product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system for a laboratory setting. All reagents should be handled in accordance with standard safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE).

Reagents & Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 4-Bromo-2-fluoro-1-methylbenzene | 189.04 | 5.0 | 945 mg | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 6.0 | 912 mg | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.15 | 173 mg | 0.03 (3 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 1.38 g | 2.0 |

| Toluene | - | - | 25 mL | - |

| Deionized Water | - | - | 5 mL | - |

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To the 100 mL round-bottom flask, add 4-bromo-2-fluoro-1-methylbenzene (945 mg, 5.0 mmol), 4-methoxyphenylboronic acid (912 mg, 6.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), and the magnetic stir bar.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst can be sensitive to oxygen.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add toluene (25 mL) and deionized water (5 mL) via syringe. Finally, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (173 mg, 0.15 mmol). The mixture will typically appear as a yellow suspension.

-

Reaction: Attach the reflux condenser, ensuring a continued inert gas atmosphere. Heat the reaction mixture to reflux (approx. 85-90 °C for the toluene/water azeotrope) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting aryl bromide.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound as a solid or oil.

Data, Characterization, and Optimization

Expected Results:

-

Yield: 75-90%

-

Appearance: White to off-white solid.

-

Characterization:

-

¹H NMR (CDCl₃): Expect characteristic signals for the methyl group (singlet, ~2.2-2.3 ppm), the methoxy group (singlet, ~3.8-3.9 ppm), and a complex pattern of aromatic protons between ~6.8 and 7.5 ppm.

-

¹³C NMR (CDCl₃): Expect distinct signals for all 14 carbons, including the methyl (~15-20 ppm), methoxy (~55 ppm), and aromatic carbons, with characteristic C-F coupling constants.

-

¹⁹F NMR (CDCl₃): A singlet or multiplet in the typical aryl-fluoride region.

-

Mass Spectrometry (EI or ESI): A molecular ion peak [M]⁺ corresponding to the calculated mass of C₁₄H₁₃FO.

-

Troubleshooting and Optimization:

-

Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading (up to 5 mol%), using a stronger base like potassium phosphate (K₃PO₄), or employing a more active ligand system (e.g., a Buchwald-type phosphine ligand with a Pd(OAc)₂ precatalyst).[3]

-

Homocoupling (Ar¹-Ar¹ or Ar²-Ar²): This side reaction can occur if oxygen is not properly excluded from the reaction. Ensure thorough de-gassing of solvents and maintenance of a robust inert atmosphere.

-

Protodeboronation: Premature cleavage of the C-B bond in the boronic acid can be minimized by using the boronic acid in slight excess (1.1-1.2 eq) and ensuring the reaction is not heated for an excessively long period after completion.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable pathway for the synthesis of this compound. The protocol detailed in this guide is based on well-established chemical principles and offers a strong foundation for researchers. By understanding the underlying mechanism and the role of each component, scientists can confidently execute, troubleshoot, and adapt this methodology for the synthesis of a wide range of valuable fluorinated biaryl compounds, accelerating research and development in the pharmaceutical and materials science sectors.

References

-

Synthesis of 2-(Fluorinated Aryl)pyridine Derivatives via Palladium-Catalyzed C–H Bond Arylation of Fluorobenzenes using 2-Halopyridines as Aryl Sources. ResearchGate. [Link]

-

Preparation of fluorinated biaryls through direct palladium-catalyzed coupling of polyfluoroarenes with aryltrifluoroborates. Sci-Hub. [Link]

-

Preparation of fluorinated biaryls through direct palladium-catalyzed coupling of polyfluoroarenes with aryltrifluoroborates. KAUST Repository. [Link]

-

Suzuki–Miyaura cross-coupling of C(sp3)-hybridised boronic compounds. PubMed Central (PMC), National Institutes of Health. [Link]

-

Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. [Link]

-

Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ikm.org.my [ikm.org.my]

- 8. arkat-usa.org [arkat-usa.org]

A Senior Application Scientist's Guide to the Retrosynthesis of Unsymmetrical Fluorinated Biaryls

Abstract

Unsymmetrical fluorinated biaryls represent a cornerstone of modern medicinal chemistry and materials science. The strategic introduction of fluorine atoms into the biaryl scaffold can profoundly influence molecular properties, enhancing pharmacokinetic profiles, metabolic stability, and target binding affinity.[1][2][3] However, the synthesis of these molecules presents unique challenges due to the electronic effects of fluorine and the need for precise control over regioselectivity. This in-depth technical guide provides a comprehensive overview of the retrosynthetic strategies employed in the construction of unsymmetrical fluorinated biaryls. We will delve into the core principles of established cross-coupling methodologies, explore the nuances of substrate reactivity, and highlight emerging techniques that are pushing the boundaries of what is synthetically achievable. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of synthesizing these valuable compounds.

The Strategic Imperative for Fluorinated Biaryls

The prevalence of fluorinated motifs in pharmaceuticals is a testament to the transformative power of this unique element.[4][5] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond allow it to exert profound effects on a molecule's physicochemical properties:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can significantly extend a drug's half-life.[2][4]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][5]

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.[2][5]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's absorption and distribution.[2][4]

The biaryl scaffold itself provides a rigid framework for orienting functional groups in three-dimensional space, making it a privileged structure in drug design. The combination of a biaryl core with fluorine substitution creates a powerful platform for developing novel therapeutics with enhanced properties.

Core Retrosynthetic Disconnections: A Cross-Coupling Compendium

The most common and robust approach to constructing unsymmetrical biaryls involves a retrosynthetic disconnection at the aryl-aryl bond, leading to two aryl fragments that can be joined via a transition-metal-catalyzed cross-coupling reaction. The choice of coupling partners and reaction conditions is critical, especially when dealing with the electronic demands of fluorinated substrates.

Workflow: General Retrosynthetic Approach for Unsymmetrical Biaryls

Caption: A generalized retrosynthetic workflow for unsymmetrical biaryls.

The Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organohalide, is arguably the most widely used method for biaryl synthesis due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[6][7]

Retrosynthetic Strategy:

-

Fluorinated Aryl Boronic Acid/Ester + Aryl Halide/Triflate

-

Aryl Boronic Acid/Ester + Fluorinated Aryl Halide/Triflate

Causality Behind Experimental Choices:

The electronic nature of the fluorinated partner significantly influences reactivity. Electron-deficient fluorinated aryl halides can be challenging substrates for oxidative addition to the palladium catalyst. Conversely, the transmetalation step can be affected by the electronics of the boronic acid.

| Parameter | Consideration for Fluorinated Substrates | Rationale |

| Catalyst | Palladium complexes with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) | These ligands promote the oxidative addition of electron-deficient aryl halides and stabilize the active Pd(0) species. |

| Base | A strong base (e.g., Cs₂CO₃, K₃PO₄) is often required. | The base activates the boronic acid for transmetalation. For highly fluorinated arylboronic esters, fluoride sources like CsF can facilitate the formation of a more reactive boronate species.[8][9] |

| Solvent | Aprotic polar solvents (e.g., dioxane, THF, DME) are commonly used. | These solvents effectively solvate the catalyst and reagents. The addition of water can sometimes be beneficial.[10] |

Experimental Protocol: Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the fluorinated aryl bromide (1.0 mmol), aryl boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Stille Coupling: Taming Organotins

The Stille coupling utilizes an organotin reagent and an organohalide.[6] While the toxicity of organotin compounds is a significant drawback, the Stille reaction is often highly effective for complex substrates and tolerates a wide range of functional groups.[11][12]

Retrosynthetic Strategy:

-

Fluorinated Aryl Stannane + Aryl Halide/Triflate

-

Aryl Stannane + Fluorinated Aryl Halide/Triflate

Causality Behind Experimental Choices:

The reactivity of organostannanes can be tuned by the organic groups attached to the tin atom (typically methyl or butyl). The transmetalation step is generally facile, making the Stille coupling a good choice for challenging substrates where other methods fail. However, issues can arise with fluorinated aryls.[11][13]

| Parameter | Consideration for Fluorinated Substrates | Rationale |

| Catalyst | Palladium(0) complexes are typically used (e.g., Pd(PPh₃)₄). | Triphenylphosphine is a common and effective ligand for many Stille couplings. |

| Additives | The addition of a copper(I) salt (e.g., CuI) can accelerate the reaction. | Copper(I) acts as a co-catalyst, facilitating the transmetalation step. |

| Solvent | Anhydrous, non-polar solvents (e.g., toluene, THF) are preferred. | These solvents prevent the hydrolysis of the organostannane reagent. |

The Negishi Coupling: The Power of Organozincs

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide.[14] Organozinc reagents are more reactive than their boron and tin counterparts, which can be advantageous for less reactive aryl halides. However, they are also more sensitive to air and moisture.[15]

Retrosynthetic Strategy:

-

Fluorinated Aryl Zinc Halide + Aryl Halide/Triflate

-

Aryl Zinc Halide + Fluorinated Aryl Halide/Triflate

Causality Behind Experimental Choices:

The high reactivity of organozinc reagents often allows for milder reaction conditions and can be particularly useful for coupling with sterically hindered or electron-rich aryl halides.

| Parameter | Consideration for Fluorinated Substrates | Rationale |

| Catalyst | Palladium or nickel catalysts can be used.[14] | Nickel catalysts can be more cost-effective and sometimes offer complementary reactivity. |

| Ligand | Electron-rich phosphine ligands are generally effective. | These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. |

| Preparation of Organozinc | Can be prepared in situ from the corresponding aryl halide and activated zinc.[15] | This avoids the need to isolate the sensitive organozinc reagent. |

Catalytic Cycle: A Generalized Cross-Coupling Mechanism

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Stille Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step / Chemistry – A European Journal, 2017 [sci-hub.jp]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.msu.edu [chemistry.msu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Negishi coupling - Wikipedia [en.wikipedia.org]

- 15. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Fluorinated Biphenyl Compounds

Introduction: The Strategic Value of Fluorine in Biphenyl Scaffolds

The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, prized for its rigid, planar backbone which serves as a versatile scaffold.[1][2][3] When this core is augmented with fluorine, the most electronegative of elements, a remarkable synergy emerges. The strategic incorporation of fluorine atoms into the biphenyl structure profoundly alters its electronic distribution, conformation, and metabolic fate, offering a powerful tool for fine-tuning molecular properties.[4][5][6][7]

This guide provides an in-depth exploration of fluorinated biphenyl compounds, moving beyond a simple catalog of facts to explain the underlying principles that govern their behavior. We will examine how the unique properties of fluorine—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—can be leveraged to design molecules with enhanced performance for drug discovery and advanced materials applications.[4][7][8] For researchers and drug development professionals, a deep understanding of these structure-property relationships is critical for rational design and innovation.

I. Synthesis of Fluorinated Biphenyls: The Suzuki-Miyaura Coupling

The creation of the C-C bond between the two phenyl rings is most commonly achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preeminent and versatile method.[9][10][11] This reaction's tolerance for a wide range of functional groups and its generally high yields make it ideal for the synthesis of complex fluorinated biphenyls.[2][9][10]

Core Mechanism and Causality

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the (fluoro)aryl halide, forming a Pd(II) complex. The reactivity of the halide is crucial, following the trend I > Br > Cl > F, which is dictated by bond dissociation energy.[2]

-

Transmetalation: The organoboron species (e.g., a fluorinated phenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center.[11][12]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst to continue the cycle.[11]

The choice of catalyst, ligand, base, and solvent is critical for success, especially with electronically demanding fluorinated substrates. Electron-rich phosphine ligands, for instance, can facilitate the oxidative addition step for less reactive aryl chlorides.[13]

Visualizing the Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis of a fluorinated biphenyl compound via Suzuki-Miyaura coupling.

Caption: A generalized workflow for synthesizing fluorinated biphenyls.

Experimental Protocol: Synthesis of 4-Fluoro-4'-methylbiphenyl

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

-

4-Bromofluorobenzene (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Water (4:1 v/v)

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask, add 4-bromofluorobenzene, 4-methylphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

II. Impact of Fluorination on Physicochemical Properties

The introduction of fluorine atoms dramatically modifies the properties of the biphenyl core. These changes are not merely additive but result from a complex interplay of electronic, steric, and conformational effects.[4][5][6]

Visualizing the Impact of Fluorination

The following diagram illustrates how fluorination influences key molecular properties, which in turn dictate the compound's ultimate application.

Caption: Fluorination tunes core properties for diverse applications.

Electronic Effects

As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[6] This can significantly lower the pKa of nearby acidic or basic groups, altering a molecule's ionization state at physiological pH.[4] This modulation affects properties such as solubility, permeability, and protein binding.[4] In aromatic systems, this inductive withdrawal deactivates the ring towards electrophilic attack, which can contribute to metabolic stability.

Lipophilicity

Fluorine's effect on lipophilicity (often measured as logP) is complex. While highly fluorinated compounds are lipophilic, the replacement of a single C-H bond with a C-F bond often leads to a slight increase in lipophilicity. This can enhance membrane permeability, a crucial factor for bioavailability in drug candidates.[8]

Metabolic Stability

One of the most valuable applications of fluorination in drug design is blocking metabolic oxidation.[6][8] Cytochrome P450 enzymes in the liver are responsible for metabolizing many drugs, often through the oxidation of susceptible C-H bonds. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, this pathway can be effectively blocked due to the high strength of the C-F bond (105.4 kcal/mol for a phenyl C-F bond).[14][15] This increases the drug's half-life and overall exposure.[8][14]

Conformational Control and Atropisomerism

The rotation around the central C-C single bond in biphenyls is a defining characteristic. The angle between the two phenyl rings is known as the dihedral angle. Fluorine substitution, particularly at the ortho positions, introduces steric hindrance that restricts this rotation.[16] This can increase the dihedral angle and raise the energy barrier to rotation.[17]

When this rotational barrier is high enough to allow for the isolation of individual, non-interconverting rotational isomers (rotamers) at room temperature, the phenomenon is called atropisomerism .[18] Ortho-fluorine substitution is a key strategy for inducing or stabilizing atropisomers.[3][19] Since biological receptors are chiral, the specific, fixed conformation of an atropisomer can lead to significantly enhanced binding affinity and selectivity.[3]

| Compound | Ortho Substituents | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

| Biphenyl | H, H | ~44° | ~1.5 |

| 2-Fluorobiphenyl | F, H | ~49° | ~2.5 |

| 2,2'-Difluorobiphenyl | F, F | ~56° | >20 (Atropisomeric) |

| 2,6-Difluorobiphenyl | F, H | ~60° | ~3.0 |

Table 1: Representative data showing the effect of ortho-fluorine substitution on the dihedral angle and rotational energy barrier of the biphenyl core. Data are estimations based on computational and experimental findings in the literature.[16][17][19]

III. Applications of Fluorinated Biphenyls

The unique properties imparted by fluorine make these compounds highly valuable in diverse fields.

Drug Discovery

The fluorinated biphenyl motif is present in numerous approved drugs and clinical candidates.

-

Metabolic Blocking: As discussed, fluorine is used to enhance metabolic stability. In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, replacing metabolically labile groups on a biphenyl scaffold with fluorine led to compounds with significantly improved metabolic stability and better safety profiles.[14]

-

Conformational Locking: The anti-inflammatory drug Celecoxib, while not a biphenyl, demonstrates the principle of using fluorine to influence conformation for selective enzyme inhibition. The same principle is applied to biphenyl systems to lock in a bioactive conformation for improved target affinity.

-

Modulating pKa: Diflunisal, an NSAID, incorporates a difluorophenyl group. The electron-withdrawing fluorine atoms modulate the acidity of the carboxylic acid group, influencing its pharmacokinetic profile.

Materials Science: Liquid Crystals

Fluorinated biphenyls are a cornerstone of modern liquid crystal display (LCD) technology.[17][20][21] Their utility stems from several key properties conferred by fluorine:

-

Dielectric Anisotropy (Δε): The strong dipole of the C-F bond allows for precise control over the dielectric anisotropy, a critical parameter for display switching.[20]

-

Reduced Viscosity: Fluorination often leads to lower rotational viscosity, enabling the faster switching times required for high-refresh-rate displays.[17][20]

-

Chemical and Thermal Stability: The strength of the C-F bond enhances the overall stability and operational lifetime of the liquid crystal material.[20]

IV. Advanced Characterization: ¹⁹F NMR Spectroscopy

While standard techniques like ¹H and ¹³C NMR are essential, ¹⁹F NMR spectroscopy is a uniquely powerful tool for characterizing these compounds.[22][23]

Key Advantages:

-

High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR, comparable to ¹H.[24]

-

Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of over 800 ppm, providing excellent signal dispersion and reducing spectral overlap, even in complex molecules.[24] This makes it easier to distinguish between fluorine atoms in different chemical environments.

-

Structural Elucidation: Spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provides rich structural information, helping to confirm connectivity and stereochemistry.[23][24]

For example, the ¹³C NMR spectrum of a fluorinated biphenyl will show characteristic splitting patterns for carbons near the fluorine atom, with the magnitude of the carbon-fluorine coupling constant (J_CF) providing information about the proximity of the carbon to the fluorine.[9][21]

Conclusion

Fluorinated biphenyl compounds represent a class of molecules where the strategic placement of a single type of atom can unlock a vast design space. By understanding the fundamental principles of how fluorine modulates electronic, steric, and metabolic properties, researchers can rationally design next-generation pharmaceuticals with improved pharmacokinetic profiles and advanced materials with superior performance characteristics. The continued development of synthetic methodologies and analytical techniques will further expand the already significant role of these compounds in science and technology.[5]

References

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Shishmarev, D., Jacquemin, D., & Kuprov, I. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(30), 10265-10273. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

-